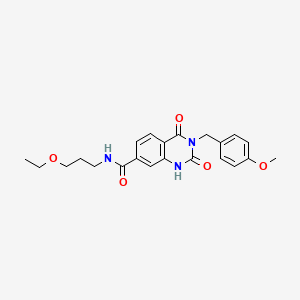![molecular formula C10H17NO2 B2926845 [(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine CAS No. 2490344-61-9](/img/structure/B2926845.png)
[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture .Molecular Structure Analysis
The molecular structure of 1,3-dioxolane is a five-membered ring with two oxygen atoms and three carbon atoms . The corresponding saturated 6-membered C4O2 rings are called dioxanes .Chemical Reactions Analysis
1,3-Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical and Chemical Properties Analysis
1,3-Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in this area involves the synthesis of novel spirocyclic compounds and the analysis of their structures, which are critical for understanding their potential applications in drug discovery and material science. For instance, Chernykh et al. (2015) discuss the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, highlighting their potential as building blocks in drug discovery due to their structural similarity to cyclohexane scaffolds (Chernykh et al., 2015). This synthesis enables the exploration of spirocyclic compounds' role in optimizing ADME parameters of lead compounds.
Potential Bioactivity
The investigation of spirocyclic compounds also extends to evaluating their bioactivity. For example, Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, to assess their antiviral activity against a wide range of viruses. Some of these compounds showed significant inhibition of the cytopathicity of influenza A virus, suggesting the specificity of these derivatives as anti-influenza A virus agents (Kolocouris et al., 1994).
Catalytic and Synthetic Applications
Another area of interest is the development of catalytic processes that utilize spirocyclic compounds. For instance, the creation of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations showcases the versatility of spirocyclic scaffolds in synthesizing complex molecules with potential therapeutic applications. These syntheses are indicative of the structural diversity achievable with spirocyclic compounds and their relevance in medicinal chemistry (Liang et al., 2020).
Environmental Stability and Extraction
Research into the environmental stability and extraction methodologies of spirocyclic compounds, such as spiroxamine, reflects the broader applicability of these molecules beyond pharmaceuticals. Studies on the hydrolysis of spiroxamine and its extraction from soil demonstrate the practical aspects of handling these compounds in agricultural settings, contributing to the understanding of their environmental fate and impact (Rosales-Conrado, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(1'S,5'R)-spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-7-9-2-1-8(9)10(4-3-9)12-5-6-13-10/h8H,1-7,11H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBITFCTQKAKN-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C3(CC2)OCCO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1C3(CC2)OCCO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
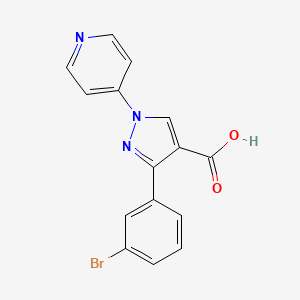
![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B2926766.png)
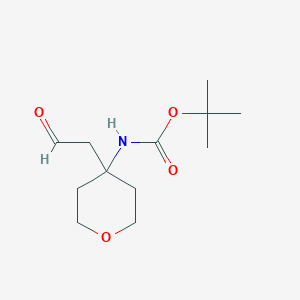
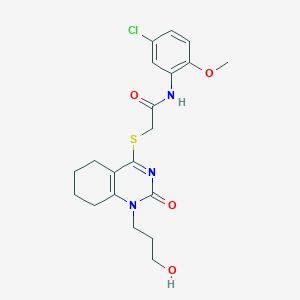
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2926771.png)
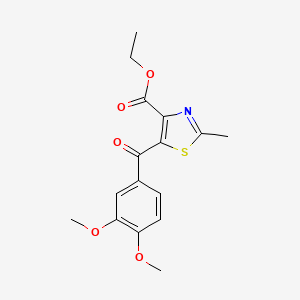

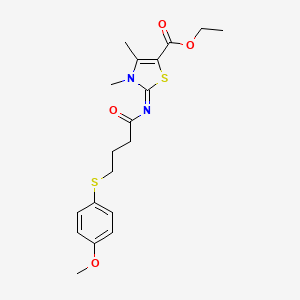
![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

